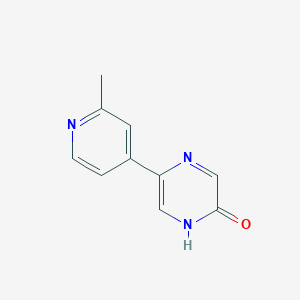

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one

Description

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted at the 5-position with a 2-methylpyridin-4-yl group. The dihydropyrazinone scaffold (C₄H₅N₂O) is a six-membered ring containing two nitrogen atoms and one ketone, conferring partial aromaticity and hydrogen-bonding capacity. The 2-methylpyridin-4-yl substituent introduces a basic nitrogen atom and steric bulk, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-(2-methylpyridin-4-yl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H9N3O/c1-7-4-8(2-3-11-7)9-5-13-10(14)6-12-9/h2-6H,1H3,(H,13,14) |

InChI Key |

WFPILXLGJHOKSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one typically involves the condensation of 2-methylpyridine-4-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the pyrazinone ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related dihydropyrazin-2-one derivatives:

Key Observations :

- Steric Considerations : The methyl group on the pyridine ring may restrict rotational freedom, favoring interactions with hydrophobic protein pockets.

- Functional Groups : Hydroxy () and methoxy () substituents offer hydrogen-bonding or polarity advantages, whereas bromine () prioritizes lipophilicity.

Physicochemical Properties

| Property | 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one | 5-(4-Bromophenyl)-1-hydroxy-3-phenyl-... | 5-(Thiophen-2-yl)-... |

|---|---|---|---|

| Molecular Weight (g/mol) | 188.21 | 367.18 | 179.22 |

| Calculated logP | ~1.2 (moderate lipophilicity) | ~3.5 (highly lipophilic) | ~1.8 |

| Solubility | Moderate (pyridine enhances aqueous solubility) | Low (bromophenyl dominates) | Moderate (thiophene) |

Notes:

Biological Activity

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one

- CAS Number : 1928811-87-3

- Molecular Formula : CHNO

- Molecular Weight : 187.20 g/mol

Biological Activity Overview

The biological activity of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

- Study Findings : A study published in Drug Target Insights reported that compounds similar to 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one exhibited significant activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Case Study : A recent investigation assessed the cytotoxic effects of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms for the biological activity of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- Cell Membrane Disruption : By integrating into lipid membranes, it disrupts their integrity, leading to cell death.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.